(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl cyclopropyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Methoxycarbonyl Cyclopropyl Group:
Attachment of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, substituted pyridine derivatives, and borane derivatives.
Scientific Research Applications
(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the design of enzyme inhibitors and other bioactive molecules. The compound’s unique structure allows it to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a pyridine ring.
Cyclopropylboronic Acid: Contains a cyclopropyl group but lacks the pyridine ring and methoxycarbonyl group.
Pyridine-3-boronic Acid: Similar structure but without the methoxycarbonyl cyclopropyl group.
Uniqueness
(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid is unique due to the combination of the methoxycarbonyl cyclopropyl group and the pyridine ring, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12BNO4 |
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Molecular Weight |
221.02 g/mol |
IUPAC Name |
[6-(1-methoxycarbonylcyclopropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H12BNO4/c1-16-9(13)10(4-5-10)8-3-2-7(6-12-8)11(14)15/h2-3,6,14-15H,4-5H2,1H3 |
InChI Key |
ALBXTSXZXPMCET-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2(CC2)C(=O)OC)(O)O |
Origin of Product |
United States |
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